molecular formula C7H7N3O B3324317 (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol CAS No. 1824400-75-0

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol

Cat. No.: B3324317
CAS No.: 1824400-75-0
M. Wt: 149.15 g/mol
InChI Key: GBGGWCRLSSCPJE-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps including cyclization and functional group transformations . Another common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups that enhance the compound’s biological activity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol is unique due to the presence of the methanol group, which enhances its solubility and biological activity. This functional group allows for further chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-5-1-6-3-9-10-7(6)8-2-5/h1-3,11H,4H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGGWCRLSSCPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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